REACTION_CXSMILES
|
[H-].[Na+].Br[C@H:4]1[C@H:9](O)[C:8]2[C:11]([O:15][CH3:16])=[CH:12][CH:13]=[CH:14][C:7]=2[O:6][CH2:5]1.[O:17]1CCCC1>>[CH3:16][O:15][C:11]1[C:8]2[CH2:9][C:4](=[O:17])[CH2:5][O:6][C:7]=2[CH:14]=[CH:13][CH:12]=1 |f:0.1|
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
trans-3-bromo-4-hydroxy-5-methoxy-3,4-dihydro-2H-[1]benzopyran
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Quantity
|
13 g
|
Type
|
reactant
|
Smiles
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Br[C@@H]1COC2=C([C@H]1O)C(=CC=C2)OC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
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O1CCCC1
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 30 minutes stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is filtered
|
Type
|
FILTRATION
|
Details
|
through filter-cel
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 150 ml of toluene
|
Type
|
ADDITION
|
Details
|
1.0 g of anhydrous zinc iodide is added
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered through 120 g of silica gel with methylene chloride as the eluent
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC2=C1CC(CO2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |